molecular formula C9H8S2 B13567929 (1-Benzothiophen-2-yl)methanethiol CAS No. 50779-70-9

(1-Benzothiophen-2-yl)methanethiol

Cat. No.: B13567929
CAS No.: 50779-70-9
M. Wt: 180.3 g/mol
InChI Key: LWZHHWMBSOEUJA-UHFFFAOYSA-N
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Description

(1-Benzothiophen-2-yl)methanethiol is an organic compound belonging to the class of benzothiophenes. It consists of a benzene ring fused with a thiophene ring, with a methanethiol group attached to the second position of the benzothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzothiophen-2-yl)methanethiol can be achieved through several methods. One common approach involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides. This method typically employs a CuBr/1,10-Phen-catalyzed Ullmann cross-coupling reaction . Another method involves the use of thiourea as a dihydrosulfide surrogate in C-S bond formation/cross-coupling/cyclization domino reactions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed C-H arylation and electrochemical methods for green synthesis are also explored for industrial applications .

Chemical Reactions Analysis

Types of Reactions: (1-Benzothiophen-2-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.

    Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Halogenated benzothiophenes.

Scientific Research Applications

(1-Benzothiophen-2-yl)methanethiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Benzothiophen-2-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. The benzothiophene ring can interact with biological receptors and ion channels, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

    Benzothiophene: A parent compound with similar structural features but lacking the methanethiol group.

    2-Aminobenzothiophene: Contains an amino group instead of a methanethiol group.

    3-Carboxybenzothiophene: Features a carboxyl group at the third position.

Uniqueness: (1-Benzothiophen-2-yl)methanethiol is unique due to the presence of the methanethiol group, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

50779-70-9

Molecular Formula

C9H8S2

Molecular Weight

180.3 g/mol

IUPAC Name

1-benzothiophen-2-ylmethanethiol

InChI

InChI=1S/C9H8S2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,10H,6H2

InChI Key

LWZHHWMBSOEUJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CS

Origin of Product

United States

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